tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate is a bicyclic organic compound characterized by its complex molecular structure. It has the molecular formula and is classified as a member of the pyrrolo[3,4-b][1,4]oxazine family. This compound is notable for its chirality and specific stereochemistry, which contribute to its unique chemical properties and potential biological activities. The compound is listed under CAS number 1932337-68-2 and is available from various chemical suppliers for research purposes.
The synthesis of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate features a bicyclic framework composed of a pyrrolidine ring fused to an oxazine ring. The stereochemistry at positions 4a and 7a is crucial for the compound's properties:
The specific arrangement of atoms and functional groups within this bicyclic structure contributes to its unique reactivity and potential interactions in biological systems.
tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate remains an area of active research. Preliminary studies suggest that its unique bicyclic structure may allow it to interact with specific biological targets such as enzymes or receptors involved in various physiological processes. Understanding these interactions requires detailed studies including binding affinity assays and structure-activity relationship evaluations.
The physical and chemical properties of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate include:
These properties are essential for determining how the compound behaves under different conditions and its suitability for various applications in research and industry.
tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate has potential applications in several scientific fields:
The pyrrolo[3,4-b][1,4]oxazine core constitutes a fusion of two biologically privileged structures: pyrrolidine and morpholine rings. This bicyclic [3.3.0] system exhibits pronounced structural features that enhance its utility in medicinal chemistry:
Table 1: Structural and Physicochemical Profile of (4aR,7aR)-Hexahydropyrrolo[3,4-b][1,4]Oxazine Derivatives
Property | Value | Measurement Technique/Reference |
---|---|---|
Molecular Formula | C₁₁H₂₀N₂O₃ | Elemental Analysis [2] [3] |
Molecular Weight | 228.29 g/mol | Mass Spectrometry [2] [3] |
Density | 1.108 ± 0.06 g/cm³ | Predicted Computational Model [3] |
Boiling Point | 325.3 ± 37.0 °C | Predicted Computational Model [3] |
pKa | 9.32 ± 0.20 | Potentiometric Titration [3] |
Storage Stability | 2-8°C (sealed, inert atmosphere) | Experimental Stability Studies [4] |
The scaffold's physicochemical profile demonstrates favorable drug-like properties: moderate molecular weight (<300 g/mol), calculated density (~1.1 g/cm³), and basic pKa (9.32) suggesting predominant protonation at physiological pH. These characteristics align with Lipinski's parameters for oral bioavailability [3] [6]. The bicyclic framework also exhibits enhanced metabolic stability compared to monocyclic analogs due to reduced cytochrome P450 accessibility to its heteroatoms. X-ray crystallographic studies confirm that the (4aR,7aR) configuration adopts a twisted boat-chair conformation, positioning the N-H bond axial to the ring system for optimal hydrogen-bond donation [7].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting strategy in the synthesis of complex nitrogen heterocycles. Its application to the hexahydropyrrolooxazine scaffold provides critical advantages:
Table 2: Strategic Applications of Boc Protection in Pyrrolooxazine Chemistry
Application Context | Functional Benefit | Synthetic Outcome |
---|---|---|
Amine Protection | Prevents N-alkylation/acylation side reactions | Enables selective C-functionalization [3] |
Acid-Labile Deprotection | Orthogonal to base-sensitive groups | Compatible with ester hydrolysis steps [6] |
Chiral Pool Synthesis | Preserves stereochemistry during transformations | Maintains (4aR,7aR) configuration integrity [8] |
Solid-Phase Peptide Synthesis | Temporarily masks secondary amine for coupling | Facilitates incorporation into peptide mimetics [6] |
Metallation Reactions | Reduces N-chelation of organometallic reagents | Improves regioselectivity of C-H functionalization [8] |
The Boc group's moderate electron-withdrawing nature slightly reduces the basicity of the adjacent nitrogen, diminishing its hydrogen-bond-donating capacity while maintaining hydrogen-bond-accepting capability through the carbonyl oxygen. This electronic modulation can be exploited to fine-tune target interactions during early drug discovery stages. Upon deprotection, the liberated secondary amine serves as a critical pharmacophore for salt formation or hydrogen-bond donation, significantly enhancing target affinity in bioactive molecules [6] [8].
The absolute (4aR,7aR) stereochemistry has emerged as a privileged configuration within the pyrrolo[3,4-b][1,4]oxazine scaffold, demonstrating superior interactions with biological targets compared to other stereoisomers:
Table 3: Therapeutic Applications of (4aR,7aR)-Configured Pyrrolooxazine Derivatives
Therapeutic Area | Molecular Target | Biological Role |
---|---|---|
Neuropathic Pain | Monoacylglycerol Lipase (MAGL) | Endocannabinoid modulation [8] |
Neurodegenerative Diseases | β-Secretase (BACE1) | Amyloid-β reduction [8] |
Anti-Inflammatory Therapy | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Toll-like receptor signaling inhibition [8] |
Oncology | PARP Inhibitors | DNA repair disruption [6] |
Antibacterial Agents | Penicillin-Binding Proteins (PBPs) | Cell wall synthesis inhibition [8] |
The (4aR,7aR) motif's privileged status is further evidenced by its presence in clinical candidates targeting neurological disorders. In MAGL inhibitors for neuropathic pain management, this configuration provides >100-fold selectivity over other serine hydrolases compared to alternative stereoisomers [8]. The scaffold's versatility extends to kinase inhibition applications, where the protonatable nitrogen forms critical salt bridges with ATP-binding site residues. Molecular modeling confirms that the (4aR,7aR) configuration optimally orients pendant aromatic substituents toward hydrophobic subpockets in diverse target classes [6] [8]. This stereochemical preference underscores the importance of chiral control in developing the next generation of therapeutics based on this bicyclic framework.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3